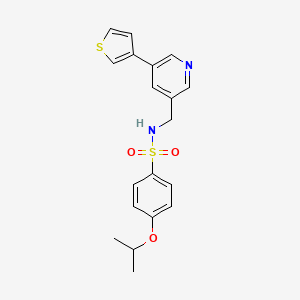![molecular formula C21H19FN4O2S B2676154 N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-64-0](/img/structure/B2676154.png)
N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are known for their pharmacological profile as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic route of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold is presented in Scheme 1 .Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The structure of the 1,2,4-triazolo[4,3-a]pyridine scaffold was analyzed using LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment .Chemical Reactions Analysis
The structure–activity relationship (SAR) established thus far had highlighted the importance of a group at the 4-position of the 6-phenyl substituent and the utility of a sulfonamide at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridine derivatives were characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用
Herbicidal Activity
Compounds related to N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown significant promise as herbicides. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity against a broad spectrum of vegetation at low application rates. These findings highlight the potential of such compounds in developing new herbicidal formulations to address weed resistance issues and enhance crop yield (Moran, 2003).
Antifungal and Insecticidal Activities
Research has also explored the biological activity of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, revealing good antifungal and insecticidal properties. These compounds have demonstrated significant inhibition rates against pathogens like Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against pests such as Plutella xylostella and Helicoverpa armigera. Such studies suggest the utility of these compounds in developing new antifungal and insecticidal agents (Xu et al., 2017).
Anticancer Applications
Modification of similar compounds has been investigated for anticancer applications, particularly as PI3Ks inhibitors. Research on N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide derivatives has shown remarkable anticancer effects and reduced toxicity, indicating potential for cancer treatment innovations. The inhibition of PI3Ks and mTOR by these compounds suggests their applicability in targeted cancer therapies (Wang et al., 2015).
Antimicrobial Activity
Several studies have synthesized and evaluated derivatives for antimicrobial activity, identifying compounds with significant effectiveness against various bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Suresh et al., 2016).
Material Science Applications
In material science, certain derivatives have been explored for their potential in light harvesting and as inhibitors for specific enzymes, suggesting a broad range of applications beyond medicinal and agricultural uses. These compounds' unique properties could lead to advancements in solar energy technologies and the design of new materials with specialized functions (Mary et al., 2019).
作用機序
The mechanism of action of 1,2,4-triazoles involves interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility . Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
将来の方向性
Given the threat of antimalarial drug resistance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
特性
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-6-8-17(9-7-15)13-26(19-5-3-4-18(22)12-19)29(27,28)20-10-11-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZYLFQJSQZIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
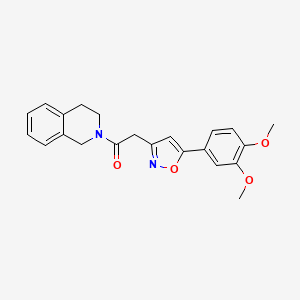
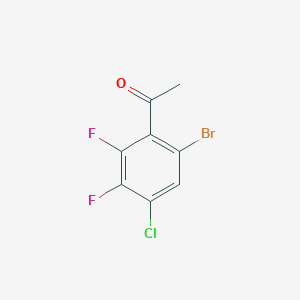
![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2676077.png)
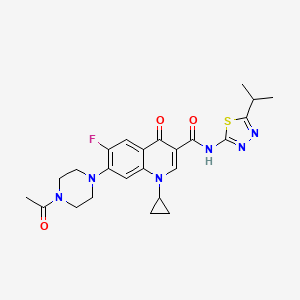
![N-(1-cyanocyclohexyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2676083.png)
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2676084.png)
![N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2676085.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2676086.png)
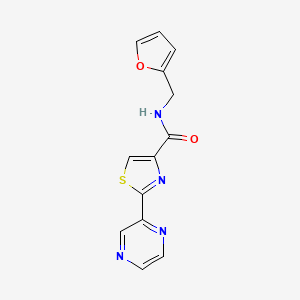

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)

